molecular formula C14H10F3NO3 B8397678 Methyl 4-(3-trifluoromethylpyridin-2-yloxy)benzenecarboxylate

Methyl 4-(3-trifluoromethylpyridin-2-yloxy)benzenecarboxylate

Cat. No. B8397678
M. Wt: 297.23 g/mol
InChI Key: JWSVQSBDPMXBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-trifluoromethylpyridin-2-yloxy)benzenecarboxylate is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-trifluoromethylpyridin-2-yloxy)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-trifluoromethylpyridin-2-yloxy)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(3-trifluoromethylpyridin-2-yloxy)benzenecarboxylate

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzoate

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)9-4-6-10(7-5-9)21-12-11(14(15,16)17)3-2-8-18-12/h2-8H,1H3

InChI Key

JWSVQSBDPMXBDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-trifluoromethylpyridine (1.0 g), methyl 4-hydroxybenzenecarboxylate (838.3 mg) and potassium carbonate (2.28 g) were suspended in acetonitrile (10 mL), and heated under reflux for 27 hours, and then 2-chloro-3-trifluoromethylpyridine (1.0 g) was added thereto and further heated under reflux for 24 hours. Water (100 mL) was added to the reaction liquid, extracted with ethyl acetate (100 mL), and the organic layer was washed with aqueous 2 N sodium hydroxide solution (100 mL), water (100 mL) and saturated saline water (100 mL) in that order, dried with magnesium sulfate and evaporated under reduced pressure to obtain a pale yellow oil. The resulting oil was purified through silica gel column chromatography (hexane/ethyl acetate=8/2) to obtain the entitled compound (1.35 g) as a pale yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
838.3 mg
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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